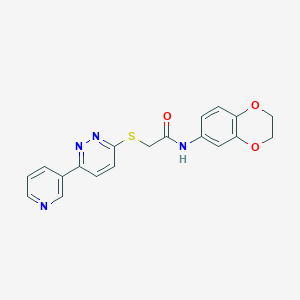

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Descripción

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-18(21-14-3-5-16-17(10-14)26-9-8-25-16)12-27-19-6-4-15(22-23-19)13-2-1-7-20-11-13/h1-7,10-11H,8-9,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJDYLGLZBHKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a synthetic compound that incorporates a benzodioxin moiety and a pyridazinyl structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-diabetic and neuroprotective therapies. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of 2,3-Dihydro-1,4-benzodioxin : The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin from appropriate precursors.

- Formation of Sulfonamide : The benzodioxin is reacted with sulfonyl chloride to form a sulfonamide derivative.

- Pyridazine Substitution : The introduction of the pyridazine moiety occurs through nucleophilic substitution reactions involving 6-pyridin-3-ylpyridazine derivatives.

- Final Acetamide Formation : The final compound is obtained by acylation with acetamide.

The reaction conditions typically involve polar aprotic solvents like DMF and bases such as lithium hydride for activation.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant enzyme inhibitory activities:

- α-glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism and a target for Type 2 diabetes treatment. In vitro assays indicated that the compound effectively reduces glucose absorption by inhibiting this enzyme .

- Acetylcholinesterase Inhibition : The compound also demonstrated weak inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy. Compounds with similar structures have been noted for their potential neuroprotective effects through AChE inhibition .

The proposed mechanism of action for this compound involves:

- Interaction with specific enzymes leading to inhibition.

- Binding affinity studies suggest the benzodioxane moiety plays a crucial role in interacting with active sites of target enzymes.

Study 1: Anti-Diabetic Potential

A study evaluated various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) for their anti-diabetic potential. The synthesized compounds were subjected to α-glucosidase inhibition assays. Results indicated that modifications in the benzodioxane structure significantly influenced inhibitory activity .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage. Results showed that certain derivatives could protect neuronal cells by modulating AChE activity and reducing oxidative stress markers .

Comparative Analysis

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. Research indicates that benzodioxin derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar scaffolds have been shown to exhibit cytotoxic effects against breast and lung cancer cells, suggesting a promising avenue for developing new chemotherapeutic agents .

Antioxidant Properties

The compound's structural features may also confer antioxidant properties. Studies involving related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory Effects

Compounds derived from benzodioxin structures have been explored for their anti-inflammatory effects. Research shows that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Study on Cancer Cell Lines : A study evaluated the effects of a structurally similar compound on various cancer cell lines, reporting significant reductions in cell viability and induction of apoptosis through caspase activation.

- Oxidative Stress Model : In an experimental model of oxidative stress, a related compound demonstrated a marked decrease in reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a common scaffold with several analogs, differing primarily in the heterocyclic substituent attached to the sulfanyl acetamide group. Below is a comparative analysis of key structural and physicochemical properties:

Table 1: Structural and Molecular Comparison

Key Observations:

- Molecular Weight : The target compound (400.43 g/mol) is lighter than analogs with bulky substituents (e.g., : 475.49 g/mol), suggesting better membrane permeability.

- Heterocyclic Diversity: Triazole () and pyrimidoindole () substituents introduce distinct electronic profiles and binding modes compared to pyridazine.

Predicted Physicochemical and Analytical Properties

Table 2: Collision Cross Section (CCS) Data for Compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 476.127 | 209.9 |

| [M+Na]⁺ | 498.109 | 226.1 |

| [M+NH₄]⁺ | 493.154 | 216.5 |

- Implications: The CCS values reflect the compound's conformational flexibility and size. The target compound, with a simpler pyridazine substituent, may exhibit lower CCS values than ’s quinazolinone derivative, suggesting differences in mass spectrometry-based identification.

Q & A

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., α-glucosidase for anti-diabetic activity). Dock the pyridazine and benzodioxin moieties into active sites .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., weak vs. moderate enzyme inhibition)?

Q. Methodological Answer :

- Dose-Response Analysis : Calculate IC₅₀ values across multiple concentrations to confirm activity thresholds. For example, acarbose (reference IC₅₀ = 37.38 μM) vs. synthesized analogs (IC₅₀ = 81–86 μM) .

- Enzyme Assay Validation : Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding interactions .

Advanced: What crystallographic approaches are recommended for resolving the compound’s 3D structure?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like methanol/water. Use SHELX software for structure solution and refinement, leveraging SHELXL for small-molecule precision .

- Twinned Data Handling : For challenging crystals, apply SHELXD/SHELXE pipelines for robust phasing .

Basic: What are the key considerations for biological activity screening?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes linked to the compound’s structural motifs (e.g., α-glucosidase for sulfonamide derivatives) .

- In Vitro Assays : Use spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase inhibition) .

- Positive Controls : Include standards like acarbose for anti-diabetic studies .

Advanced: How can researchers improve the compound’s metabolic stability for therapeutic applications?

Q. Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .

- Cytochrome P450 Screening : Use liver microsome assays to identify metabolic hotspots (e.g., pyridazine ring oxidation) .

- Stability Studies : Conduct pH-dependent degradation tests in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .

Table 1: Representative Biological Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.